1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
“1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” is a compound with the molecular weight of 206.2 . Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole, the core structure of the compound, consists of a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for “this compound” is 1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15)
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the search results, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis Techniques : The synthesis of related compounds like 1H-pyrazole-4-carboxylic acid has been optimized to achieve higher yields, indicating the potential for efficient production of similar pyrazole derivatives (Dong, 2011).
Synthesis of Derivatives : Various derivatives of pyrazole carboxylic acids, such as 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acids and their ethyl esters, have been synthesized, demonstrating the compound's versatility in forming chemical hybrids (Beck, Lynch, & Wright, 1988).
Reactivity and Compound Formation : Research on the reactivity of pyrazole carboxylate derivatives led to the discovery of novel compounds, showcasing the compound's utility in creating diverse chemical entities (Matiichuk, Potopnyk, & Obushak, 2009).
Applications in Material Science
Optical Nonlinearity Studies : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, highlighting potential applications in optical limiting (Chandrakantha et al., 2013).
Ultrasound Irradiation Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation shows innovative methods for efficient compound production (Machado et al., 2011).
Biological and Medicinal Research
Antimicrobial and Antiinflammatory Activity : Some derivatives of 1H-pyrazole-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates show potential antimicrobial and antiinflammatory activities (Farghaly et al., 2001).
Antiglaucoma Activity : Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from related pyrazole carboxylic acid derivatives, have been found to exhibit antiglaucoma activity (Kasımoğulları et al., 2010).
Future Directions
While specific future directions for “1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxylic acid” were not found in the search results, pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development involving pyrazole-based compounds.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological activity of the targets.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it may affect the biochemical pathways related to the life cycle of leishmania and plasmodium species .
Result of Action
The compound’s antileishmanial and antimalarial activities suggest that it may inhibit the growth of leishmania and plasmodium species, leading to their death .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c14-9(15)8-2-5-13(11-8)7-6-12-4-1-3-10-12/h1-5H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKGUPBMQPALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCN2C=CC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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